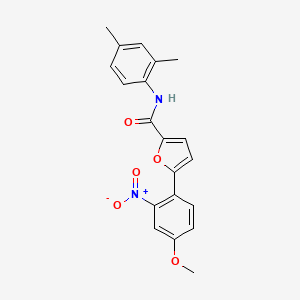

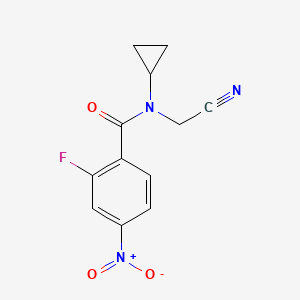

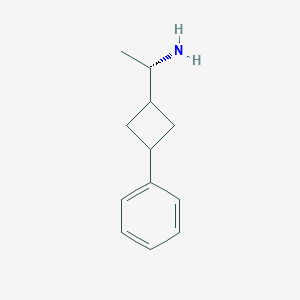

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, including benzothiazoles and thiazolopyridines, are foundational in pharmaceuticals and organic materials due to their diverse biological activities and functional properties. The research into these compounds often involves the synthesis of novel derivatives through various chemical reactions, including the use of thioamides and catalyzed intramolecular cyclizations. For instance, studies have shown the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes, highlighting the method's efficiency in producing these compounds under mild conditions (Junke Wang et al., 2008).

Antimicrobial and Anticancer Agents

Further applications of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide derivatives encompass their potential as antimicrobial and anticancer agents. The synthesis of specific derivatives has led to the discovery of compounds with significant activity against various pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Notably, some molecules have demonstrated potent inhibitory effects against pathogenic strains, surpassing reference drugs in efficacy (D. Bikobo et al., 2017). Additionally, a series of substituted benzamides have been evaluated for their anticancer activity, with some compounds exhibiting moderate to excellent activity against various cancer cell lines, indicating their potential in oncology (B. Ravinaik et al., 2021).

Photophysical Properties and Solar Cell Applications

The exploration of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide derivatives extends into the investigation of their photophysical properties. Novel coumarin sensitizers based on thiophene and thiazole π-bridges have been synthesized for dye-sensitized solar cells, demonstrating superior light-harvesting capabilities and photoelectric conversion efficiencies (Liang Han et al., 2015). This research underscores the potential of these derivatives in enhancing the efficiency of solar energy conversion, contributing to the development of more sustainable energy solutions.

Eigenschaften

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS2/c1-13(2)26-17-9-7-16(8-10-17)19(24)23-20-22-18(12-25-20)15-5-3-14(11-21)4-6-15/h3-10,12-13H,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVDGMURQCZZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(isopropylthio)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

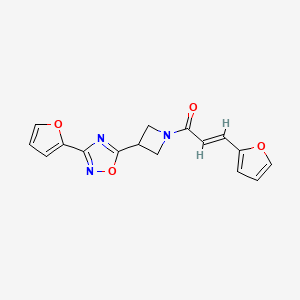

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide](/img/structure/B2732428.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2732433.png)

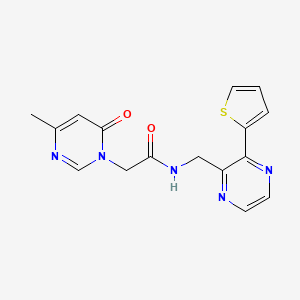

![1-(2-Methoxypyridin-4-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2732434.png)

![Ethyl 4-((4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2732440.png)

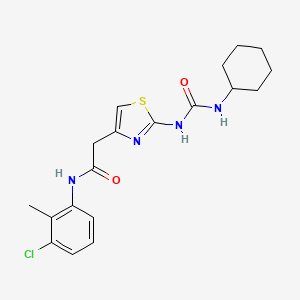

![N1-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2732441.png)